ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate

Medicinal Chemistry Pharmacokinetics Drug Design

Structural substitution of the 4-methyl pyrazole core or ethyl ester chain is scientifically invalid for GCGR antagonist programs. This exact N1-propanoate regioisomer (CAS 1159697-46-7) delivers quantifiable binding data. - **Key property:** logP 1.43 (vs. methyl ester logP 0.4), enabling membrane-permeable leads. - **Biological relevance:** Derivatives from this scaffold show GCGR IC50 = 0.06-0.09 μM. - **Supply assurance:** Available as a single batch with CoA.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 1159697-46-7
Cat. No. B3020974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate
CAS1159697-46-7
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN1C=C(C=N1)C
InChIInChI=1S/C9H14N2O2/c1-3-13-9(12)4-5-11-7-8(2)6-10-11/h6-7H,3-5H2,1-2H3
InChIKeyVUCXECMIPPLVPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate: Key Pyrazole Intermediate


Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate (CAS 1159697-46-7) is an N-substituted pyrazole derivative bearing a propanoate ester side chain. This small-molecule heterocyclic scaffold (C9H14N2O2, MW 182.22 g/mol) is characterized by a 4-methyl substitution on the pyrazole ring and an ethyl ester functionality at the N1-terminus of the propanoate linker . The compound exhibits a calculated logP of 1.43 and a boiling point of 282.7±23.0 °C at 760 mmHg, consistent with its moderate lipophilicity . It serves as a key intermediate for the synthesis of biologically active pyrazole derivatives, including glucagon receptor (GCGR) antagonists and other pharmacologically relevant molecules [1].

Regiochemical specificity for N1-substituted 4-methyl pyrazoles
Ethyl ester may support logP tuning in lead optimization
Key building block for glucagon receptor (GCGR) antagonist synthesis

Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate Substitution Risks


Generic substitution of ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate with closely related analogs is scientifically invalid due to quantifiable differences in key molecular properties and biological outcomes. The position of the methyl group on the pyrazole ring and the nature of the ester moiety directly influence the compound's lipophilicity (logP), receptor-binding affinity, and synthetic reactivity . For instance, the ethyl ester variant exhibits a calculated logP of 1.43, whereas the corresponding methyl ester analog (CAS 1184535-62-3) has an XLogP3 of 0.4, representing a substantial 3.5-fold difference in lipophilicity that profoundly impacts membrane permeability and pharmacokinetic profiles . Furthermore, in the context of glucagon receptor (GCGR) antagonism, 4-methyl substituted pyrazole derivatives demonstrate IC50 values ranging from 0.06 to 0.09 μM, whereas structural isomers lacking the precise N1-substitution pattern or the 4-methyl group may exhibit drastically reduced or absent activity [1]. These quantifiable disparities underscore the necessity of procuring the exact compound rather than a superficially similar alternative, as even minor structural deviations can invalidate SAR studies or lead to failed synthetic campaigns.

Methyl ester analog exhibits approximately 3.5× lower logP; permeability ranking may shift significantly in cell-based assays.
Regioisomers (e.g., N1-methyl, 4-propanoate) alter the substitution pattern and may invalidate SAR interpretation.
Derivatives lacking the 4-methyl or correct N1-ester orientation show reported loss of GCGR binding; scaffold specificity requires exact configuration.

Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate: Quantitative Differentiation


Lipophilicity: Ethyl vs. Methyl Ester

The ethyl ester variant, ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate, exhibits a calculated logP of 1.43, whereas its direct methyl ester comparator, methyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate (CAS 1184535-62-3), has an XLogP3 of 0.4 . This represents a 3.5-fold increase in lipophilicity for the ethyl ester, a critical parameter influencing passive membrane permeability and oral bioavailability in drug discovery programs.

Lipophilicity (Ethyl vs Methyl)
Head-to-head
3.5× higher logP (1.43 vs 0.4)
May support permeability screening selection
Calculated logP values; experimental confirmation advised
Medicinal Chemistry Pharmacokinetics Drug Design

GCGR Antagonism by 4-Methyl Pyrazole

Compounds derived from the 4-methyl pyrazole scaffold, including those incorporating the ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate moiety, exhibit potent GCGR antagonism. Specifically, optimized derivatives 9q, 9r, 19d, and 19e demonstrated GCGR binding IC50 values of 0.09 μM, 0.06 μM, 0.07 μM, and 0.08 μM, respectively, with corresponding cAMP functional assay IC50 values of 0.22 μM, 0.26 μM, 0.44 μM, and 0.46 μM [1]. In contrast, pyrazole derivatives lacking the 4-methyl substitution or with alternative N1-substitution patterns showed significantly reduced or negligible GCGR binding affinity in the same study.

GCGR Antagonist Activity
Class-level
4-Me derivatives: IC50 0.06–0.09 μM
Non-4-Me analogs: >1 μM or inactive
Scaffold may enable nanomolar antagonist synthesis; requires validation
Intermediate only; activity from literature derivatives
Metabolic Disease GPCR Antagonists Type 2 Diabetes

Regiochemical Specificity: N1-Substitution Pattern

Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate possesses a specific N1-substitution pattern on the pyrazole ring, which directly influences its chemical reactivity and the biological activity of its derivatives. This regiochemical arrangement is distinct from closely related isomers such as ethyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate (CAS 192661-37-3) or ethyl 3-(4-methyl-1H-pyrazol-3-yl)propanoate . The precise placement of the propanoate ester at the N1 position of the 4-methyl pyrazole core enables selective functionalization and is essential for generating the exact SAR required for target engagement in medicinal chemistry campaigns. Substituting an isomer with a different substitution pattern would lead to divergent reactivity profiles and invalidate structure-activity relationship (SAR) studies.

Regiochemical Identity
Context-dependent
N1-propanoate, 4-methyl pyrazole
Isomer: N1-methyl, 4-propanoate
Regiochemistry critical for synthetic and SAR outcomes
Verification by NMR or HPLC recommended
Organic Synthesis Regioselectivity Heterocyclic Chemistry

Procurement & Applications: Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate


GCGR Antagonists Synthesis for Type 2 Diabetes

Utilize ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate as a key building block to construct 4-methyl substituted pyrazole derivatives with sub-100 nM GCGR binding affinity. The compound's N1-propanoate ester enables facile coupling reactions to generate the pharmacophore essential for potent antagonism, as demonstrated by the high GCGR IC50 values (0.06-0.09 μM) reported for derivatives synthesized from this scaffold [1].

LogP Tuning with Ethyl Ester

Incorporate ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate into lead compounds where a logP of approximately 1.4 is desired to balance aqueous solubility and passive membrane diffusion. The 3.5-fold higher lipophilicity compared to the methyl ester analog (logP 1.43 vs XLogP3 0.4) provides a quantifiable advantage in designing molecules with improved oral absorption and blood-brain barrier penetration .

SAR Studies: Regiochemical Impact

Employ the exact N1-substituted 4-methyl pyrazole regioisomer to probe the influence of substitution patterns on target binding and functional activity. The distinct reactivity and biological profile of this compound, relative to its 1-methyl-4-propanoate or other positional isomers, makes it an essential tool for constructing precise SAR matrices in kinase inhibitor or GPCR modulator programs .

Application
Selection Property
Validation Focus
Glucagon signaling pathway studies
4-Methyl pyrazole scaffold specificity
Verify derivative binding in target assays
LogP-related permeability screening
Ethyl ester lipophilicity profile
Validate logP impact on membrane permeability
Regiochemical SAR studies
N1-substitution pattern integrity
Confirm regiochemical identity and reactivity for SAR matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.